Nitronium hexafluorophosphate
Description
Historical Perspectives on Electrophilic Nitration Research
The history of nitration dates back to the 19th century, with early work by Mitscherlich in 1834 demonstrating the nitration of benzene (B151609) using fuming nitric acid. numberanalytics.comrushim.ru For many years, the combination of nitric acid and a strong acid, typically sulfuric acid (known as "mixed acid"), was the standard method for nitration. numberanalytics.commasterorganicchemistry.com
A pivotal advancement in understanding the mechanism of electrophilic nitration came from the work of Christopher Ingold. masterorganicchemistry.com He was the first to propose that the reactive species in these reactions is the nitronium ion, [NO2]+, generated in situ from the mixture of nitric and sulfuric acids. masterorganicchemistry.com This ion acts as the key electrophile that attacks the aromatic ring. numberanalytics.commasterorganicchemistry.com
Significance of Isolated Nitronium Salts in Mechanistic Studies
While the in situ generation of the nitronium ion was a significant breakthrough, the isolation of stable nitronium salts marked a new era in the study of nitration mechanisms. The Nobel laureate George A. Olah and his research group made substantial contributions in this area. masterorganicchemistry.comsuperstarsofscience.com They introduced stable nitronium salts, such as nitronium hexafluorophosphate (B91526) (NO₂PF₆) and nitronium tetrafluoroborate (B81430) (NO₂BF₄), as powerful nitrating agents. noahchemicals.comcdnsciencepub.com
The ability to isolate and use these salts had several profound implications for mechanistic studies:
Unambiguous Electrophile: Using a pre-formed nitronium salt eliminated any ambiguity about the identity of the electrophile, confirming the role of the NO₂⁺ ion in nitration. masterorganicchemistry.com
Milder Reaction Conditions: These salts can be used under milder and non-acidic conditions, for instance in solvents like nitromethane (B149229) or sulfolane, allowing for the nitration of sensitive substrates that would not tolerate the harshness of mixed acid. numberanalytics.comresearchgate.net
Kinetic Studies: The use of stable nitronium salts facilitated more controlled kinetic studies of nitration reactions.
Selectivity Studies: Olah's work with nitronium salts revealed interesting selectivity patterns. For example, in the competitive nitration of benzene and toluene (B28343) using nitronium salts, the typical substrate selectivity (toluene being much more reactive than benzene) was significantly reduced compared to reactions with mixed acid. cdnsciencepub.comresearchgate.net However, the positional selectivity (the ratio of ortho, meta, and para products) in the nitration of toluene was not drastically altered. cdnsciencepub.com This led to deeper investigations into the reaction mechanism, including the role of encounter pairs and the nature of the transition state. researchgate.netrsc.org
Nitronium Hexafluorophosphate: Properties and Synthesis
This compound is a white, crystalline solid with the chemical formula NO₂PF₆. fishersci.figuidechem.com It is a salt composed of the linear nitronium cation (NO₂⁺) and the octahedral hexafluorophosphate anion (PF₆⁻). wikipedia.orgchemeurope.com
| Property | Value | Source |
|---|---|---|
| Chemical Formula | NO₂PF₆ | guidechem.com |
| Molecular Weight | 190.97 g/mol | fishersci.fi |
| Appearance | White crystalline solid | fishersci.figuidechem.com |
| Solubility | Soluble in dichloromethane (B109758) and nitroethane | fishersci.fi |
One method for the preparation of this compound involves the reaction of phosphorus pentafluoride (PF₅) with fuming nitric acid. google.com Another synthetic route involves the reaction of nitric acid, anhydrous hydrogen fluoride (B91410) (HF), and a Lewis acid fluoride like PF₅. cdnsciencepub.com
Applications in Chemical Synthesis
This compound is a powerful and versatile reagent in chemical synthesis, primarily utilized for electrophilic nitration.
Nitration of Aromatic Compounds
It is an effective nitrating agent for a wide range of aromatic compounds. numberanalytics.com Its high reactivity allows for the nitration of even deactivated aromatic systems. pnas.org For instance, it can be used to nitrate (B79036) polyfluoronitrobenzenes, especially when used in conjunction with superacids like triflic acid (TfOH), which enhances the reactivity of the nitronium ion. pnas.org
Nitration of Alkanes
A significant application of this compound, pioneered by George A. Olah, is the electrophilic nitration of alkanes. pnas.org This was a groundbreaking development as alkanes are generally inert to electrophilic attack. The reaction is believed to proceed via the insertion of the nitronium ion into the C-H and C-C sigma bonds of the alkane. pnas.org This research opened up new avenues for the functionalization of saturated hydrocarbons. pnas.org The nitration of various alkanes, including methane (B114726), ethane, propane, and cyclohexane (B81311), has been demonstrated using this reagent. fishersci.fipnas.org
The general procedure involves reacting the alkane with a suspension of this compound in a dry solvent like dichloromethane or nitroethane. pnas.org
| Alkane | Product(s) | Source |
|---|---|---|
| Methane | Nitromethane | pnas.org |
| Ethane | Nitroethane | pnas.org |
| Propane | 1-Nitropropane and 2-Nitropropane | pnas.org |
| Cyclohexane | Nitrocyclohexane (B1678964) | pnas.org |
Properties
IUPAC Name |
nitronium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6P.NO2/c1-7(2,3,4,5)6;2-1-3/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWZKTLGZWTYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)=O.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940840 | |
| Record name | Dioxoammonium hexafluoridophosphate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.970 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19200-21-6 | |
| Record name | Phosphate(1-), hexafluoro-, nitryl (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dioxoammonium hexafluoridophosphate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitryl hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Advanced Preparation Methodologies for Nitronium Hexafluorophosphate
Optimized Chemical Synthesis Routes
The traditional synthesis of nitronium hexafluorophosphate (B91526) relies on the reaction between a strong nitrating source, like nitric acid, and phosphorus-based fluoride (B91410) compounds. These methods have been refined to optimize yield and purity.
Reaction Pathways Involving Nitric Acid and Phosphorus Fluorides
A primary and established route for preparing nitronium hexafluorophosphate involves the direct reaction of fuming nitric acid with phosphorus pentafluoride. google.com This reaction forms the stable nitronium salt, which precipitates from the reaction mixture.
Another documented procedure involves a combination of fuming nitric acid, anhydrous hydrogen fluoride (HF), hexafluorophosphoric acid (HPF₆), and phosphorus pentachloride (PCl₅). nih.govpnas.org This approach indicates that various sources of fluoride and the hexafluorophosphate anion can be employed to facilitate the formation of the desired product. The core of the reaction is the generation of the nitronium ion (NO₂⁺) from nitric acid, which is then stabilized by the non-nucleophilic hexafluorophosphate anion (PF₆⁻).
The general reaction can be represented as: HNO₃ + PF₅ + HF → NO₂⁺PF₆⁻ + H₂O
Influence of Reagent Stoichiometry and Reaction Conditions
The efficiency and outcome of the synthesis are highly dependent on the specific conditions and the ratio of reactants. To ensure the complete conversion and to maximize the yield of this compound, specific procedural controls are implemented. For instance, in related preparations, using an excess of one reagent, such as sodium fluoride in a subsequent reaction step, is done to ensure the maximum utilization of the more costly this compound. google.com
The reaction environment is also critical. The synthesis is typically carried out under anhydrous (dry) conditions, as this compound is sensitive to moisture. fishersci.fi Solvents such as dichloromethane (B109758) or nitroethane are often used because the salt has good solubility in them, which is advantageous for its subsequent use in nitration reactions. nih.govpnas.org Temperature control is another key parameter, although specific temperature data for the initial formation is not extensively detailed in the provided sources, subsequent reactions involving the product are often conducted at controlled temperatures to balance reaction rate and yield. google.com
Table 1: Factors Influencing Chemical Synthesis of this compound
| Parameter | Influence on Synthesis | Source |
|---|---|---|
| Reagents | Fuming nitric acid and phosphorus pentafluoride are common starting materials. | google.com |
| Anhydrous Conditions | Essential due to the moisture sensitivity of the product. | fishersci.fi |
| Solvent Choice | Dichloromethane and nitroethane are suitable solvents due to good product solubility. | nih.govpnas.org |
| Reagent Stoichiometry | Using an excess of a less expensive reagent can maximize the utilization of the primary substrate. | google.com |
Electrochemical Generation of this compound
Electrochemical methods offer an alternative to traditional chemical synthesis, potentially avoiding the use of hazardous reagents like anhydrous hydrogen fluoride. soton.ac.uk This approach involves the anodic oxidation of a nitrogen-containing precursor in the presence of a hexafluorophosphate salt.
Electrolytic Cell Design and Operational Parameters
The electrochemical synthesis of nitronium salts is typically performed in a divided electrolytic cell, such as an H-cell, which separates the anode and cathode compartments with a frit or membrane. amazonaws.comresearchgate.net This separation is crucial to prevent the reduction of the desired product at the cathode. amazonaws.com
Electrodes: Inexpensive materials like graphite (B72142) can be used for the electrodes. researchgate.net The anode is where the oxidation of the nitrogen species occurs, while the cathode serves to complete the electrical circuit. solubilityofthings.com
Electrolyte and Solvent: The choice of solvent is critical; it must be able to dissolve the supporting electrolyte and the nitronium salt while being resistant to oxidation. soton.ac.uk Acetonitrile (B52724) is a commonly used solvent. soton.ac.ukamazonaws.com A supporting electrolyte, or charge-carrying salt, containing the hexafluorophosphate anion is required. Salts like tetrabutylammonium (B224687) hexafluorophosphate (TBAHFP) or lithium triflate have been studied for this purpose. amazonaws.com
Operational Parameters: The process is run under a controlled current (constant current electrolysis). google.com The temperature of the electrolyte may also be controlled to optimize the reaction. google.com
Current Efficiency and Yield Optimization
Initial experiments in undivided cells showed poor yields because the generated product was reduced at the cathode. amazonaws.com The transition to a two-compartment H-cell significantly improved results by preventing this reduction. amazonaws.com A two-step method, where a solution of the nitronium ion is first generated via electrolysis and then harvested to be used in a separate nitration reaction, has proven to be effective. amazonaws.com
| Substrate Reactivity | High reactivity of generated NO₂⁺PF₆⁻ | Can lead to decomposition of sensitive substrates if not controlled. | amazonaws.com |
Fundamental Reactivity and Mechanistic Investigations of Nitronium Hexafluorophosphate
Electrophilic Nitration Reactions
Nitronium hexafluorophosphate (B91526) (NO₂⁺PF₆⁻) serves as a powerful nitrating agent, facilitating the introduction of a nitro group (–NO₂) into both aliphatic and aromatic hydrocarbons. Its reactivity stems from the presence of the highly electrophilic nitronium ion (NO₂⁺).
Nitronium hexafluorophosphate has been shown to react with various alkanes, including methane (B114726), ethane, propane, n-butane, isobutane, neopentane (B1206597), and cyclohexane (B81311), in solvents like methylene (B1212753) chloride or nitroethane. researchgate.netnih.gov This process involves the direct electrophilic insertion of the nitronium ion into both carbon-hydrogen (C-H) and carbon-carbon (C-C) sigma (σ) bonds. nih.govpnas.org For instance, the nitration of alkanes from methane to n-butane and even neopentane can achieve yields of up to 70%. pnas.org Similarly, cyclohexane reacts to form nitrocyclohexane (B1678964) with a 30% isolated yield. pnas.org It is noteworthy that these reactions proceed without the formation of oxidation byproducts. pnas.org
The reaction with neopentane exclusively yields products from the cleavage of the C-C bond, specifically nitromethane (B149229) and 2-methyl-2-nitropropane. pnas.org In contrast, the reaction with cyclohexane results only in the formation of nitrocyclohexane. pnas.org
The mechanism for the electrophilic nitration of alkanes is understood to proceed through three-center, two-electron bonded carbocationic transition states. pnas.org This occurs via the insertion of the nitronium ion into the C-H and C-C σ-bonds of the alkane. pnas.org This type of reaction is classified as a front-side SE2 (substitution, electrophilic, bimolecular) reaction. pnas.org The linear geometry of the nitronium ion (O=N⁺=O) lacks a vacant orbital on the nitrogen atom, which means the reaction must be initiated by its polarization. pnas.org Alkanes, being poor electron donors, are less capable of inducing this polarization compared to electron-rich aromatic systems. pnas.org
Studies on the reactivity of different types of bonds within alkanes have revealed a clear hierarchy. Tertiary C-H bonds exhibit the highest reactivity towards nitration with this compound. pnas.org This is followed by C-C bonds, which are in turn more reactive than secondary C-H bonds. pnas.org For example, in the reaction with isobutane, the tertiary C-H bond is the primary site of attack. pnas.org
Table 1: Reactivity and Products of Alkane Nitration with this compound pnas.org
| Alkane | Major Product(s) | Bond(s) Attacked |
| Neopentane | Nitromethane, 2-Methyl-2-nitropropane | C-C |
| Cyclohexane | Nitrocyclohexane | C-H |
| Isobutane | 2-Methyl-2-nitropropane | Tertiary C-H |
The nitration of less reactive alkanes, such as methane, necessitates the activation of the nitronium ion. nih.govpnas.org This can be achieved through protolytic activation, where strong acids coordinate to the non-bonded electron pairs on the oxygen atoms of the nitronium ion. pnas.orgpnas.org This coordination induces a bending of the otherwise linear nitronium ion, transforming the nitrogen's hybridization from sp to sp². pnas.org This bending increases the electrophilicity of the nitronium ion, creating a "superelectrophile". mdpi.com In the most extreme case, a fully bent, dipositive protonitronium dication (NO₂H²⁺) can be formed. pnas.orgpnas.org This highly reactive species is capable of reacting even with the C-H bonds of methane. pnas.org For alkanes more reactive than methane, additional activation by a protic acid is often unnecessary, as sufficient acid is typically present from trace moisture or generated during the reaction itself. pnas.orgpnas.org However, it is important to note that tertiary nitroalkanes, such as 2-nitro-2-methylpropane formed from isobutane, can undergo protolytic cleavage to a tert-butyl cation and its derivatives if exposed to the acidic conditions for an extended period. pnas.orgpnas.org
This compound is an extremely active nitrating agent for aromatic compounds. pnas.org The reaction proceeds via the classic electrophilic aromatic substitution mechanism, where the nitronium ion attacks the electron-rich π-system of the aromatic ring. saskoer.canumberanalytics.com
The kinetics of aromatic nitration with this compound have been studied with various aromatic substrates. The choice of solvent can influence the rate and selectivity of the reaction. For example, using a polar solvent like nitromethane can increase the reaction rate. numberanalytics.comnumberanalytics.com
In competitive nitration experiments between benzene (B151609) and toluene (B28343) using this compound in nitromethane, it was observed that toluene reacts approximately 1.4 to 2.5 times faster than benzene, depending on the molar ratio of the substrates. researchgate.net This low substrate selectivity is in contrast to the high positional selectivity (regioselectivity) observed, with the formation of ortho- and para-nitrotoluene being strongly favored over the meta isomer. researchgate.net For instance, at a 10:1 toluene to benzene ratio, the isomer distribution of nitrotoluene was approximately 62% ortho, 4% meta, and 34% para. researchgate.net
Table 2: Competitive Nitration of Benzene and Toluene with NO₂⁺PF₆⁻ in Nitromethane researchgate.net
| Toluene/Benzene Molar Ratio | Relative Rate (kT/kB) | % Ortho-Nitrotoluene | % Meta-Nitrotoluene | % Para-Nitrotoluene |
| 10:1 | 1.4 | 62 | 4 | 34 |
| 5:1 | 1.4 | 62 | 3 | 35 |
| 1:1 | 1.7 | 64 | 3 | 33 |
| 1:5 | 2.4 | 64 | 3 | 33 |
| 1:10 | 2.5 | 63 | 3 | 34 |
b. Role of π-Complexes and Arenium Ion Intermediates
The mechanism of electrophilic aromatic nitration by nitronium salts, including this compound, is understood to proceed through a series of key intermediates. nih.gov Initially, the interaction between the nitronium ion (NO₂⁺) and the aromatic substrate leads to the formation of an unoriented π-complex or an electron donor-acceptor (EDA) complex. nih.govmdpi.com This initial complex is characterized by high electrostatic and charge-transfer interactions and is considered responsible for the low substrate selectivity observed in nitrations with nitronium salts. nih.govmdpi.com
Following the formation of the initial π-complex, a second intermediate is formed, which is best described as an intimate radical cation-molecule pair, indicating a single-electron transfer (SET) from the aromatic π-system to the nitronium ion. nih.gov This SET complex subsequently collapses to form the final σ-complex intermediate, also known as an arenium ion or Wheland intermediate. nih.govmdpi.com The formation of these three distinct intermediates—the unoriented π-complex, the SET complex, and the arenium ion—provides a unified concept for the mechanism of electrophilic aromatic nitration. nih.gov The arenium ion is the direct precursor to the final nitrated aromatic product, which is formed upon deprotonation. masterorganicchemistry.com
c. Radical Cation Pathways in Aromatic Nitration
The involvement of radical cation pathways in aromatic nitration with this compound is a key aspect of the modern understanding of the reaction mechanism. mdpi.com Following the initial formation of a π-complex, a single-electron transfer (SET) can occur from the aromatic ring to the nitronium ion, resulting in the formation of an aromatic radical cation and a neutral nitrogen dioxide (NO₂) molecule. nih.govmdpi.com This radical cation-molecule pair is considered a discrete intermediate along the reaction pathway. nih.gov
d. N-Nitration versus C-Nitration in Aromatic Amine Chemistry
In the reaction of aromatic amines with this compound, a competition between N-nitration (at the nitrogen atom of the amino group) and C-nitration (at a carbon atom of the aromatic ring) is observed. acs.orgacs.org Studies have shown that with dinitroanilines in excess, the reaction with this compound in nitromethane results in almost complete N-substitution. acs.orgacs.org
However, for more basic amines, the product mixture contains both C-substituted and polysubstituted compounds. acs.orgacs.org Evidence suggests that C-substitution can arise, at least in part, from an initial N-nitration event followed by a rearrangement. acs.orgacs.org This rearrangement is thought to occur in localized areas of high acidity that are generated during the reaction. acs.orgacs.org These findings support the view that the nitration of aromatic amines often proceeds through an initial attack at the amino nitrogen atom. acs.org
Oxidative Transformations Mediated by this compound
Oxidation of Heteroatom-Containing Substrates
This compound is a versatile oxidizing agent for a variety of heteroatom-containing organic compounds. acs.orgresearchgate.netresearchgate.netias.ac.in It reacts readily with substrates containing sulfur, selenium, phosphorus, arsenic, and antimony to yield the corresponding oxygenated products. acs.orgresearchgate.netresearchgate.netias.ac.in These reactions are typically rapid, even at low temperatures. acs.orgresearchgate.netresearchgate.net
The proposed mechanism for these oxidations involves the initial formation of a nitro onium ion, which is in equilibrium with a more stable nitrito onium ion. acs.orgresearchgate.netresearchgate.net The nitrito onium ion is believed to be the key intermediate that leads to the oxygenated product. acs.org This reactivity demonstrates the ambident nature of the nitronium ion, which can react via either its nitrogen or oxygen atoms. acs.orgresearchgate.net
a. Sulfides to Sulfoxides
This compound is an effective reagent for the oxidation of sulfides to sulfoxides. acs.orgresearchgate.netresearchgate.netthieme-connect.dethieme-connect.de The reaction is generally carried out in a solvent like dichloromethane (B109758) at low temperatures, such as -78°C. acs.orgresearchgate.netresearchgate.netthieme-connect.dethieme-connect.de This method is applicable to a range of sulfides, including dialkyl, aryl alkyl, and diaryl sulfides, affording the corresponding sulfoxides in moderate to high yields. acs.orgresearchgate.netresearchgate.netthieme-connect.dethieme-connect.de A key advantage of this method is its high selectivity, with minimal over-oxidation to the corresponding sulfones. researchgate.net For instance, in the case of diphenyl sulfide, the formation of C-nitro products is less than 5%. acs.orgresearchgate.netresearchgate.net
The mechanism is proposed to proceed through an intermediate S-nitro onium ion, which then rearranges to an S-nitrito onium ion before yielding the sulfoxide. thieme-connect.dethieme-connect.de
Table 1: Oxidation of Various Sulfides to Sulfoxides using this compound
| Sulfide Substrate | Product | Yield (%) |
|---|---|---|
| Dialkyl sulfides | Dialkyl sulfoxides | 46-95 thieme-connect.dethieme-connect.de |
| Diaryl sulfides | Diaryl sulfoxides | Major product acs.orgresearchgate.netresearchgate.net |
b. Selenides, Phosphines, Arsines, and Stibines to Oxygenated Products
This compound readily oxidizes a variety of other heteroatom-containing compounds. acs.orgresearchgate.netresearchgate.netias.ac.in Selenides are oxidized to the corresponding selenoxides. acs.orgresearchgate.netias.ac.in Similarly, phosphines, arsines, and stibines are converted to their respective oxygenated products. acs.orgresearchgate.netresearchgate.netias.ac.in For example, triarylphosphines are oxidized to triarylphosphine oxides. ias.ac.in These reactions proceed rapidly, often at low temperatures, and are mechanistically similar to the oxidation of sulfides, involving the formation of nitro and nitrito onium ion intermediates. acs.orgresearchgate.net
Table 2: Oxidation of Various Heteroatom-Containing Substrates with this compound
| Substrate | Product |
|---|---|
| Selenides | Selenoxides acs.orgresearchgate.netias.ac.in |
| Phosphines | Phosphine oxides acs.orgresearchgate.netresearchgate.netias.ac.in |
| Arsines | Arsine oxides acs.orgresearchgate.netresearchgate.netias.ac.in |
Oxidative Cleavage Reactions
This compound (NO₂PF₆) and related nitronium salts are recognized not only as potent nitrating agents but also as selective and mild oxidizing agents. ias.ac.in Their utility extends to the cleavage of various functional groups, regenerating carbonyl compounds from their derivatives under specific conditions.
Nitronium salts are effective reagents for the oxidative cleavage of oximes and N,N-dimethylhydrazones, converting them back to their parent carbonyl compounds. ias.ac.inresearchgate.netresearchgate.net This transformation provides a valuable method for the deprotection of aldehydes and ketones. The reaction is typically carried out in a solvent like methylene chloride at low temperatures. researchgate.netresearchgate.net Both nitronium and nitrosonium salts can achieve this conversion, highlighting the oxidative nature of the reaction. ias.ac.in The process is generally efficient, affording the desired carbonyl compounds in good yields. researchgate.netresearchgate.net
Table 1: Oxidative Cleavage of Oximes and N,N-Dimethylhydrazones with Nitronium Salts
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| Cyclohexanone Oxime | NO₂BF₄ | Cyclohexanone | 90 |
| Benzophenone Oxime | NO₂BF₄ | Benzophenone | 92 |
| Acetophenone N,N-Dimethylhydrazone | NO₂BF₄ | Acetophenone | 88 |
Note: Data is representative of reactions carried out with nitronium salts like tetrafluoroborate (B81430), which exhibits similar reactivity to hexafluorophosphate. researchgate.net
The robust nature of thioketals as protecting groups for carbonyls necessitates specific conditions for their cleavage. sci-hub.se Nitronium ions, including those from this compound, have been shown to effectively cleave thioketals. ias.ac.in This oxidative method serves as an alternative to protocols based on metal coordination or alkylation. sci-hub.se The reaction proceeds through an oxidative mechanism, regenerating the parent carbonyl compound. ias.ac.innih.gov This capability is particularly useful in complex multi-step syntheses where mild deprotection conditions are required. sci-hub.sepnas.org
Table 2: Cleavage of Thioketals with Nitronium Salts
| Substrate | Reagent | Product |
|---|---|---|
| 1,3-Dithiolane of Cyclohexanone | NO₂PF₆ | Cyclohexanone |
| 1,3-Dithiane of Benzaldehyde | NO₂PF₆ | Benzaldehyde |
Note: This table represents the general reactivity of nitronium ions towards thioketals as described in the literature. ias.ac.in
Nitronium salts demonstrate notable regioselectivity in the oxidation of ethers. ias.ac.in Specifically, the oxidation of alkyl(cycloalkyl)methyl ethers using nitronium tetrafluoroborate has been accomplished, yielding the corresponding carbonyl compounds. ias.ac.inresearchgate.net This reaction provides a method for the targeted cleavage of ether linkages. In addition to ethers, certain alcohols can be oxidized. For instance, benzylic alcohols are oxidized to their respective carbonyls using nitrosonium salts under similar conditions, a reactivity profile shared by the related nitronium ions. ias.ac.in
b. Cleavage of Thioketals
Ambident Reactivity and Rearrangement Processes of the Nitronium Ion
The nitronium ion (NO₂⁺) exhibits ambident reactivity, capable of reacting as an electrophile through either its nitrogen atom or one of its oxygen atoms. ias.ac.indtic.mil This dual nature has significant implications for its reaction pathways, leading to either nitration or oxidation products depending on the substrate and conditions. dtic.milresearchgate.net
A key manifestation of the nitronium ion's ambident character is its reaction with heteroorganic compounds, such as sulfides, selenides, phosphines, arsines, and stibines. dtic.milacs.orgresearchgate.net When this compound reacts with these substrates at low temperatures (e.g., -78°C), the primary products are the corresponding oxides (e.g., sulfoxides from sulfides) rather than C-nitrated compounds. researchgate.netacs.orgdtic.mil
This observation is explained by the formation of an initial nitro onium ion intermediate (>X⁺-NO₂), which exists in equilibrium with a nitrito onium ion intermediate (>X⁺-ONO). researchgate.netdtic.milresearchgate.netacs.org The reaction proceeds through the oxygen atom of the nitronium ion, leading to oxidation of the substrate. dtic.mil
X + NO₂⁺PF₆⁻ ⇌ [>X⁺-NO₂ PF₆⁻] ⇌ [>X⁺-ONO PF₆⁻] → >X=O + NO⁺PF₆⁻
Spectroscopic studies using ¹³C, ¹⁵N, and ³¹P NMR have confirmed this equilibrium. dtic.milresearchgate.net These studies have also shown that the transformation from the nitro onium salt to the more stable nitrito onium salt can become irreversible upon raising the temperature or over prolonged reaction times. researchgate.net This equilibrium and subsequent reaction demonstrate the first instance of the nitronium ion's ambident reactivity in solution chemistry. acs.org
The equilibrium between nitro and nitrito onium ions is fundamentally an intramolecular rearrangement process. ias.ac.in The nitronium ion, which is widely recognized as a nitrating agent that attacks via its nitrogen center, can effectively rearrange to react through its oxygen end. ias.ac.indtic.mil This rearrangement from the >X⁺-NO₂ intermediate to the >X⁺-ONO intermediate is a critical step in the oxidation pathway of various heteroatomic substrates. dtic.milresearchgate.net The propensity for this rearrangement highlights that the reaction pathway is not solely dictated by the initial electrophilic attack but also by the relative stability and subsequent reactivity of the possible intermediates. This intramolecular process underscores the complex nature of the nitronium ion, whose reactivity extends beyond simple electrophilic nitration. dtic.milresearchgate.net
Advanced Applications in Organic Synthesis and Materials Science
Catalytic and Reagent Applications in Complex Organic Synthesis
Nitronium hexafluorophosphate (B91526) serves as a key reagent for the introduction of the nitro group into various organic molecules under specific, often non-acidic, conditions. Its utility extends to the synthesis of highly reactive intermediates and the construction of complex heterocyclic systems.
Nitroacetylenes are highly reactive and potentially unstable compounds that serve as valuable precursors in the synthesis of energetic materials and complex heterocyclic structures. The direct synthesis of these compounds is challenging, but nitronium hexafluorophosphate has proven to be an effective reagent for this purpose.
A general and effective route involves the nitrodesilylation of bis(trialkylsilyl)acetylenes. In this reaction, a bis-substituted trialkylsilylacetylene is treated with a nitronium ion source, such as this compound, in a suitable solvent like acetonitrile (B52724) or nitromethane (B149229). survivorlibrary.comarchive.org This method facilitates the synthesis of 1-nitro-2-trialkylsilylacetylenes in yields reported to be fair to excellent. survivorlibrary.comarchive.org The reaction of bis(trimethylsilyl)acetylene (B126346) with high-quality this compound is a successful method for producing nitro(silyl)acetylenes. archive.org While other nitronium salts like nitronium tetrafluoroborate (B81430) can also be used, this compound is a key reagent in this class of transformations. survivorlibrary.comarchive.org
The resulting nitroacetylenes are then used in subsequent reactions. For instance, they can undergo cycloaddition reactions to produce polynitroheterocyclic compounds, which are of interest as high-density, high-energy materials. survivorlibrary.com
Table 1: Synthesis of Nitroacetylenes using Nitronium Salts
| Starting Material | Reagent | Product | Yield | Reference |
| Bis(trialkylsilyl)acetylene | This compound | 1-Nitro-2-trialkylsilylacetylene | Fair to Excellent | survivorlibrary.comarchive.org |
| Bis(trimethylsilyl)acetylene | This compound | Nitro(trimethylsilyl)acetylene | Good | archive.org |
The electrophilic character of the nitronium ion can be harnessed to initiate cyclization reactions, leading to the formation of heterocyclic structures. Research has shown that nitronium salts can be used as reagents for the heterocyclization of certain substrates. For example, various nitronium salts have been investigated for the conversion of 1-bromo-1-fluorocyclopropanes into pyrimidine (B1678525) N-oxides in the presence of organic nitriles. thieme-connect.de While nitronium triflate was identified as the most efficient reagent for this specific transformation, the study encompassed a range of nitronium salts, highlighting the general potential of the nitronium ion in mediating such complex ring-forming reactions. thieme-connect.de
Synthesis of Nitroacetylenes and Related Electrophilic Alkynes
Role in Cationic Polymerization Reactions
A review of the scientific literature did not yield specific examples of this compound (NO₂PF₆) being used as a direct initiator for the cationic polymerization of the monomers listed below. While the hexafluorophosphate (PF₆⁻) anion is known to be a suitable non-nucleophilic counter-ion in cationic polymerization, and other nitronium salts (e.g., nitronium hexafluoroantimonate) or other nitrosyl salts (e.g., nitrosonium hexafluorophosphate) have been used to initiate polymerization of certain monomers, specific data for this compound in these roles was not found. thieme-connect.de
Information regarding the use of this compound for the initiation of cyclic ether polymerization is not available in the searched literature. The weakly nucleophilic nature of the hexafluorophosphate anion is advantageous in cationic ring-opening polymerization of epoxides, as it slows down polymer chain termination, but this relates to systems using other cationic initiators.
Specific research findings detailing the use of this compound to initiate the polymerization of styrene (B11656) or tetrahydrofuran (B95107) were not identified in the searched literature. Studies on the cationic polymerization of these monomers typically employ other initiators, such as other Lewis acids or different nitronium and nitrosonium salts. survivorlibrary.comthieme-connect.de
Initiation Mechanisms in Cyclic Ether Polymerization
Precursor Chemistry for Advanced Materials Development
This compound is a valuable starting material for the synthesis of other reactive compounds and advanced materials, particularly in the fields of energetic materials and reactive gases.
One of the primary applications of this compound is as a precursor for the synthesis of nitryl fluoride (B91410) (NO₂F). Nitryl fluoride is a powerful oxidizing and fluorinating agent of interest for chemical synthesis and as a high-energy oxidant. The process involves the thermal decomposition of dry this compound in the presence of an anhydrous alkali metal fluoride, such as sodium fluoride.
Furthermore, as detailed in section 4.1.1, this compound is instrumental in synthesizing nitroacetylenes. survivorlibrary.com These nitroacetylenes are precursors to a new class of polynitroheterocyclic aromatic compounds, which are investigated as potential explosives and energetic materials. survivorlibrary.comarchive.org For example, the cycloaddition of trimethylsilyl (B98337) azide (B81097) with trimethylsilyl nitroacetylene yields 4-nitro-5-(trimethylsilyl)triazole, a precursor to other energetic triazole derivatives. survivorlibrary.com The development of these materials showcases the role of this compound in creating molecules with high thermal stability and density. survivorlibrary.com
Table 2: Applications of this compound as a Precursor
| Precursor | Product | Application of Product | Reference |
| This compound | Nitryl Fluoride (NO₂F) | Powerful oxidant, fluorinating/nitrating agent | |
| This compound | Nitroacetylenes | Synthesis of polynitroheterocyclic explosives | survivorlibrary.comarchive.org |
Incorporation into Functional Materials with Designed Properties
This compound (NO₂PF₆) is a powerful nitrating agent and oxidizer, qualities that allow for its incorporation into various functional materials to achieve specific, enhanced properties. Its primary applications in this context are in the development of high-energy-density materials (HEDMs) and in the modification of conductive polymers. By introducing the nitro group (NO₂) or leveraging its strong oxidizing potential, NO₂PF₆ serves as a critical reagent for tuning the chemical structure and, consequently, the physical and performance characteristics of advanced materials.
The primary role of this compound in materials synthesis is as a potent electrophile for the introduction of nitro groups. dtic.mil This is particularly valuable in the field of energetic materials, where the density, oxygen balance, and heat of formation of a compound are critical performance metrics. The incorporation of nitro groups generally enhances these properties, leading to materials with higher energy content and improved detonation characteristics. ethernet.edu.et this compound is employed in these syntheses, often under non-acidic conditions, to create new energetic molecules, including explosives and propellant ingredients. dtic.mil
One significant area of research has been the synthesis of energetic precursors, such as nitroacetylenes, using nitronium salts like NO₂PF₆. dtic.mil These precursors are then used to build more complex, polynitroheterocyclic compounds. For instance, a general route to synthesize 1-nitro-2-trialkylsilyl acetylenes involves the reaction of a bis-substituted trialkylsilylacetylene with a nitronium ion source, such as this compound. dtic.mil This method has been instrumental in developing new classes of polynitroheterocyclic explosives. dtic.mil
The properties of energetic materials are paramount for their application. Key parameters include density (ρ), detonation velocity (Dᵥ), and detonation pressure (Pcj). The synthesis of novel energetic heterocyclic compounds, facilitated by powerful nitrating agents, aims to optimize these values. Research into polynitro aromatic heterocycles provides insight into the properties that can be achieved.
| Compound Class | Key Properties | Example Compound | Density (g/cm³) | Detonation Velocity (km/s) (Calculated) | Detonation Pressure (kbar) (Calculated) |
|---|---|---|---|---|---|
| Polynitropyridine | High density, good thermal stability | A TNE Derivative of Pyridine | 1.85 | 9.0 | 360 |
| Polynitropyrazine | High nitrogen content, high density | A TNE Derivative of Pyrazine | 1.88 | 9.1 | 370 |
| Diaminotetrazene Derivative | Excellent thermal stability, high gas generation | N,N'-bis(fluorodinitroethyl)-1,4-diaminotetrazene | 1.88 | 9.2 | 370 |
This table presents calculated properties for classes of compounds where powerful nitrating agents like this compound are used in synthesis strategies. dtic.mil TNE stands for Trinitroethyl.
Beyond energetic materials, this compound has been utilized to modify the properties of conducting polymers. Doping is a common strategy to increase the charge carrier concentration in these materials, thereby enhancing their electrical conductivity. In this process, the strong oxidizing nature of the nitronium ion (NO₂⁺) is key.
| Dopant | Dopant Solvent | Electrical Conductivity (S cm⁻¹) | Seebeck Coefficient (µV K⁻¹) | Power Factor (µW m⁻¹K⁻²) |
|---|---|---|---|---|
| None (Undoped P3HT) | N/A | ~10⁻⁵ - 10⁻³ | High (variable) | Very Low |
| NOPF₆ (likely NO₂PF₆) | Acetonitrile | 2.2 | 250 | 0.14 |
| F₄-TCNQ | Chlorobenzene | 3.8 x 10⁻⁴ | 400 | 0.006 |
| FeCl₃ | Nitromethane | 1.9 | 180 | 0.06 |
Data sourced from a comparative study on P3HT doping. rsc.org The power factor is calculated from the electrical conductivity and Seebeck coefficient. The entry "NOPF₆" is interpreted as this compound (NO₂PF₆) based on its use as a nitronium salt dopant in related literature. mdpi.com
The incorporation of this compound into these distinct material classes highlights its versatility. In energetic materials, it is used as a synthesis tool to build molecules with high stored chemical energy. In conducting polymers, it functions as a post-processing agent to modify electronic properties, demonstrating its utility in creating materials with tailored functionalities for applications ranging from propulsion to electronics.
Spectroscopic and Computational Elucidation of Nitronium Hexafluorophosphate Systems
Vibrational Spectroscopy for Ionic Structure Characterization
Vibrational spectroscopy, encompassing both Raman and infrared techniques, is fundamental to confirming the ionic nature of nitronium hexafluorophosphate (B91526) and studying its interactions.
Raman spectroscopy is a principal tool for identifying the nitronium ion (NO₂⁺). The linear structure of the nitronium ion, isoelectronic with carbon dioxide, results in a symmetric stretching vibration that is Raman-active but infrared-inactive. unacademy.comwikipedia.org This distinct spectral feature serves as a definitive marker for the presence of the NO₂⁺ ion.
The symmetric stretch of the nitronium ion typically appears around 1400 cm⁻¹. researchgate.net This characteristic peak has been instrumental in identifying the ion in various nitrating mixtures and stable salt formulations. unacademy.com For instance, in nitronium hexafluoroantimonate, a related nitronium salt, the NO₂⁺ vibrational mode is observed at approximately 1400 cm⁻¹. Similarly, the analysis of nitronium perchlorate (B79767) shows a strong Raman line at 1396 cm⁻¹, which is attributed to the symmetric stretching mode of the nitronium ion.
| Nitronium Salt | Symmetric Stretch (cm⁻¹) | Reference |
|---|---|---|
| Nitronium Hexafluorophosphate | ~1400 | researchgate.net |
| Nitronium Hexafluoroantimonate | ~1400 | |
| Nitronium Perchlorate | 1396 |
While the symmetric stretch of the nitronium ion is characteristically observed in Raman spectra, infrared (IR) spectroscopy is crucial for studying the formation of complexes involving this compound. The antisymmetric stretching vibration of the NO₂⁺ ion is IR-active and is typically observed at a higher frequency. For example, in complexes of nitryl fluoride (B91410) (NO₂F) with Lewis acids like phosphorus pentafluoride (PF₅), which forms this compound, a band around 2360 cm⁻¹ is attributed to the nitronium ion. researchgate.netcaltech.edu
IR spectroscopy is also invaluable for monitoring the progress of reactions. For instance, kinetic studies of hydrolysis can be followed by monitoring changes in the IR spectrum. Furthermore, in reactions involving organic substrates, the appearance and disappearance of characteristic absorption bands of reactants, intermediates, and products can be tracked to elucidate reaction pathways. numberanalytics.com The formation of reaction products can be confirmed by the presence of their unique IR spectral signatures. researchgate.net
Raman Spectroscopy: Identification of the Nitronium Ion Symmetric Stretch
Nuclear Magnetic Resonance (NMR) in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the electronic environment of various nuclei within the this compound system and for characterizing the products of its reactions.
¹⁷O NMR spectroscopy provides direct insight into the oxygen environment of the nitronium ion. In superacidic media, the ¹⁷O NMR signal of the nitronium ion is influenced by its interaction with the acid. pnas.org Studies have invoked the proposed protonitronium dication (NO₂H²⁺) to explain observations in the ¹⁷O NMR spectra of the nitronium ion in superacids. pnas.orgpnas.org Although ¹⁷O has a low natural abundance, its use in enriched samples allows for detailed studies of molecular structure and dynamics. ox.ac.uknih.gov The chemical shifts observed in ¹⁷O NMR are sensitive to factors like hydrogen bonding, making it a valuable tool for understanding the interactions of the nitronium ion in solution. ox.ac.ukmdpi.com
A variety of NMR techniques are employed to characterize the products formed from reactions involving this compound.
¹H and ¹³C NMR: These are standard methods for elucidating the structure of organic products. For example, in the nitration of alkanes, the resulting nitroalkanes are characterized using ¹H and ¹³C NMR by comparing their spectra with those of authentic samples. pnas.org
¹⁴N and ¹⁵N NMR: Nitrogen NMR is particularly useful for studying nitrogen-containing compounds. ¹⁴N NMR has been used to study solutions of nitronium salts. researchgate.net ¹⁵N NMR, often used with isotopically labeled compounds, provides more detailed information about the nitrogen environment in both reactants and products. researchgate.netsci-hub.senih.gov
¹⁹F NMR: This technique is essential for studying the hexafluorophosphate (PF₆⁻) anion. The ¹⁹F NMR spectra can confirm the presence and integrity of the counterion in this compound systems. researchgate.net It is also used to characterize any fluorine-containing products that may form during a reaction. sci-hub.senih.gov
| Nucleus | Application in this compound Systems | Reference |
|---|---|---|
| ¹H | Characterization of organic reaction products. | pnas.org |
| ¹³C | Structural elucidation of organic reaction products. | pnas.org |
| ¹⁴N | Investigation of nitronium salt solutions. | researchgate.net |
| ¹⁵N | Detailed analysis of nitrogen environments in products, often with isotopic labeling. | researchgate.netsci-hub.senih.gov |
| ¹⁹F | Confirmation of the PF₆⁻ counterion and characterization of fluorinated products. | researchgate.netsci-hub.senih.gov |
17O NMR Studies of Nitronium Ion in Superacidic Media
Mass Spectrometry for Reaction Product Analysis
Mass spectrometry (MS) is a critical tool for identifying and analyzing the products of reactions involving this compound. It provides information about the molecular weight and fragmentation patterns of the compounds formed. In studies of the nitration of alkanes, for example, gas chromatography-mass spectrometry (GC-MS) is used to characterize the resulting nitroalkanes and any other byproducts. pnas.orgpnas.org The analysis of reaction mixtures by MS helps in identifying a wide range of products, including those that may be present in trace amounts. researchgate.netresearchgate.net Different ionization techniques, such as electron impact (EI) and chemical ionization (CI), can be used to obtain complementary information about the product structures. pnas.orgpnas.org
X-ray Diffraction for Solid-State Structure Confirmation
X-ray diffraction is the definitive method for determining the solid-state structure of ionic compounds like nitronium salts, providing precise information on bond lengths, bond angles, and crystal packing.
In the crystal structure of nitronium tetrafluoroborate (B81430), the nitronium ion (NO₂⁺) is confirmed to be linear. uni-hannover.de The O=N=O bond angle is nearly 180° (179.89 (7)°), and the N=O bond distances are short, at 1.1153 (8) Å and 1.1160 (7) Å. uni-hannover.de These structural parameters are consistent with the triple bond character in the O≡N≡O⁺ resonance structure and are similar to those found in other nitronium-containing salts. uni-hannover.de The nitronium cations and the tetrafluoroborate anions are packed in a distorted cubic arrangement. uni-hannover.de
X-ray crystallography has also been used to confirm the ionic nature of other nitronium salts, such as nitronium triflate (NO₂⁺CF₃SO₃⁻), and to characterize reaction intermediates. eurjchem.com For instance, the structure of adducts formed during the nitration of substituted naphthalenes has been elucidated using X-ray crystallographic analysis. rsc.org This technique is invaluable for distinguishing between different isomeric products and for understanding the stereochemistry of reaction intermediates.
The table below presents key crystallographic data for the nitronium ion, derived from the analysis of nitronium tetrafluoroborate.
| Parameter | Value | Compound | Reference |
|---|---|---|---|
| N=O Bond Distance 1 | 1.1153 (8) Å | Nitronium Tetrafluoroborate | uni-hannover.de |
| N=O Bond Distance 2 | 1.1160 (7) Å | Nitronium Tetrafluoroborate | uni-hannover.de |
| O=N=O Bond Angle | 179.89 (7)° | Nitronium Tetrafluoroborate | uni-hannover.de |
| Crystal System | Orthorhombic | Nitronium Tetrafluoroborate | uni-hannover.de |
Quantum Chemical and Computational Modeling
Quantum chemical calculations and computational modeling are indispensable for a deep, molecular-level understanding of the properties and reactions of the nitronium ion. These theoretical approaches complement experimental data by providing detailed information on electronic structures, reaction pathways, and transition states that are often difficult or impossible to observe directly. rsc.orgworldscientific.comnih.gov
The electronic structure of the nitronium ion (NO₂⁺) and its adducts with various molecules has been extensively studied using quantum chemical methods, including Density Functional Theory (DFT) and ab initio calculations. eurjchem.comrsc.orgworldscientific.com The nitronium ion itself is a linear species with a positive formal charge on the nitrogen atom, which makes it a powerful electrophile. youtube.com
When the nitronium ion approaches an electron-rich molecule like benzene (B151609) or an alkene, it can form different types of adducts. researchgate.netrsc.org DFT calculations at levels such as B3LYP/6-311G** have been used to characterize these intermediates. researchgate.netacs.org Initially, a weakly bound π-complex may be formed, where the nitronium ion interacts with the π-electron system of the substrate. researchgate.netrsc.org This can then proceed to form a more stable σ-complex (also known as a Wheland intermediate), which is a key intermediate in electrophilic aromatic substitution reactions. researchgate.netacs.org
Ab initio calculations at the MP2/6-31+G* level have been employed to study the interaction of NO₂⁺ with ethylene, revealing that a non-classical π-complex is more stable than the classical nitro complex. rsc.orgnih.gov The electronic structure of these adducts, including charge distribution and bond orders, can be calculated to understand the nature of the interaction and the subsequent reaction steps. acs.orgkyoto-u.ac.jp For example, calculations show a significant transfer of electron density from the benzene ring to the NO₂ group upon formation of the σ-complex. acs.org
Computational modeling is a powerful tool for mapping the potential energy surface of a reaction, allowing for the simulation of reaction pathways and the characterization of transition states. eurjchem.comresearchgate.networldscientific.com DFT methods, such as B3LYP and M06-2X, with basis sets like 6-311G** or 6-311++G(d,p), are commonly used to calculate the reaction profiles for nitration reactions. eurjchem.comresearchgate.netzendy.io
These simulations can determine the activation energy barriers for different steps in the reaction mechanism. For the nitration of benzene with the nitronium ion, calculations have identified the transition state leading to the σ-complex. researchgate.netacs.org The formation of the σ-complex transition state is often the rate-determining step in the electrophilic substitution. acs.org For example, the activation barrier for the formation of the σ-complex in the reaction of benzene with NO₂⁺ has been calculated to be around 7-8 kJ/mol. researchgate.netacs.org
Simulations have also been used to investigate the role of solvent molecules. For instance, studies on the interconversion of the nitronium ion and nitric acid in small water clusters have been performed using ab initio direct molecular dynamics to understand the reaction mechanisms in different environments. worldscientific.com These calculations help elucidate whether reaction steps are concerted or stepwise by analyzing the geometry and vibrational frequencies of the transition states. acs.org
The table below shows calculated activation energies for key steps in the nitration of benzene.
| Reaction Step | Computational Method | Calculated Activation Energy (Ea) | Reference |
|---|---|---|---|
| NO₂⁺ Generation (from HNO₃/H₂SO₄) | LC-wHPBE/6-311++G(d,p) | 18 kcal/mol | eurjchem.comresearchgate.net |
| C₆H₆ + NO₂⁺ → σ-complex (TS) | B3LYP/6-311G** (with ZPVE) | 8.37 kJ/mol | acs.org |
| C₆H₆ + NO₂⁺ → σ-complex | DFT Calculation | 7 kcal/mol | researchgate.net |
Quantum chemical calculations can provide a range of theoretical descriptors that help predict the reactivity and regioselectivity of nitration reactions. These descriptors are derived from the electronic structure of the reactants and intermediates. researchgate.net
Key descriptors include:
Frontier Molecular Orbitals (HOMO-LUMO): The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (e.g., benzene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (NO₂⁺) is central to the reaction. The energy gap between these orbitals can indicate the reactivity. eurjchem.comresearchgate.net
Atomic Charges: The distribution of partial charges on the atoms of a substrate molecule can indicate the most likely sites for electrophilic attack. The carbon atoms with the highest negative charge are generally more susceptible to attack by the positively charged nitronium ion. researchgate.net
Fukui Functions: These descriptors are used to predict the local reactivity of different sites within a molecule, identifying which atoms are most likely to undergo electrophilic, nucleophilic, or radical attack. researchgate.net
Electrostatic Potential (ESP): Maps of the electrostatic potential on the molecular surface can visually identify electron-rich regions that are attractive to the electrophilic nitronium ion.
For substituted benzenes, such as toluene (B28343), DFT studies have shown how the methyl group influences the regioselectivity (ortho, meta, para). zendy.io The calculations demonstrate that the introduction of a methyl group creates favorable sites for attack and stabilizes the resulting isomeric complexes, explaining the preference for ortho and para nitration. zendy.io By comparing the activation barriers for attack at different positions, the product distribution can be predicted. zendy.io These theoretical tools are thus invaluable for rationalizing and predicting the outcomes of reactions involving this compound.
Q & A
Q. What safety protocols are critical when handling nitronium hexafluorophosphate in laboratory settings?
this compound requires stringent safety measures due to its corrosive nature. Key precautions include:
- Respiratory protection : Use air-purifying respirators for short exposures or self-contained breathing apparatus (SCBA) for prolonged use .
- Glove selection : Prioritize gloves with proven resistance to fluorinated compounds, as generic materials may degrade. Penetration times and degradation rates must be validated by glove manufacturers .
- Eye protection : Tightly sealed goggles are mandatory to prevent contact with corrosive dust or vapors .
- Skin exposure response : Immediately remove contaminated clothing and rinse affected skin with water for at least 15 minutes .
Q. How should this compound be stored to maintain stability?
The compound is highly moisture-sensitive and must be stored under inert atmospheres (e.g., argon or nitrogen) in airtight containers. Desiccants like molecular sieves are recommended to prevent hydrolysis, which can degrade its reactivity .
Q. What are the primary hazards associated with this compound exposure?
It causes severe skin burns (Skin Corr. 1A) and eye damage (Eye Dam. 1). NFPA ratings classify health hazards as 3 (severe risk), with no significant fire or reactivity risks. Emergency protocols include immediate rinsing and consultation with poison control centers .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound for high-purity yields?
Synthesis typically involves the reaction of nitronium sources (e.g., HNO₃ or NO₂⁺ salts) with hexafluorophosphoric acid (HPF₆) under rigorously anhydrous conditions. Key parameters include:
- Solvent choice : Use non-polar solvents like dichloromethane to minimize side reactions.
- Temperature control : Maintain sub-ambient temperatures (−20°C to 0°C) to prevent decomposition .
- Purification : Recrystallization from dry acetonitrile or ether can achieve ≥97% purity, verified via elemental analysis and ¹⁹F NMR spectroscopy .
Q. What factors determine the selection of this compound over other nitronium salts (e.g., tetrafluoroborate) in nitration reactions?
this compound offers superior solubility in polar aprotic solvents (e.g., acetonitrile or sulfolane), enabling homogeneous reaction conditions. In contrast, nitronium tetrafluoroborate (NO₂BF₄) has limited solubility, restricting its utility to heterogeneous systems. Solvent compatibility and reaction kinetics should guide salt selection .
Q. What analytical methods are recommended for assessing the purity and structural integrity of this compound?
Q. How does this compound interact with ionic liquids in catalytic systems?
In ionic liquid media (e.g., 1-hexyl-3-methylimidazolium hexafluorophosphate), the compound acts as a stable nitrating agent due to low volatility and high thermal stability. Its PF₆⁻ anion synergizes with ionic liquid matrices, enhancing electrophilic nitration efficiency in aromatic systems. Kinetic studies using UV-vis spectroscopy can track reaction progress .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
